1-[(4-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C20H23ClN2O3S2 and a molecular weight of 438.99 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of (4-chlorophenyl)methanesulfonyl chloride and 2-(methylsulfanyl)aniline.
Reaction Conditions: The (4-chlorophenyl)methanesulfonyl chloride is reacted with 2-(methylsulfanyl)aniline in the presence of a base such as triethylamine to form the intermediate product.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It affects cellular signaling pathways, leading to changes in gene expression and protein function.
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds:
(4-Chlorophenyl)methanesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.
2-(Methylsulfanyl)aniline: Another intermediate, it is structurally similar but lacks the piperidine ring and carboxamide group.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a chlorophenyl group, leading to different reactivity and applications.
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23ClN2O3S2 |
---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-methylsulfanylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S2/c1-27-19-7-3-2-6-18(19)22-20(24)16-5-4-12-23(13-16)28(25,26)14-15-8-10-17(21)11-9-15/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,22,24) |
InChI Key |
WNEFQKCCUPENCW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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